(2-Bromophenyl)dicyclohexylphosphine

Physical Chemistry Material Science Catalyst Preparation

For researchers optimizing Pd-catalyzed cross-coupling, substituting generic phosphines with this electron-rich ligand directly addresses low yields with aryl chlorides. It is explicitly validated for Suzuki-Miyaura, Sonogashira, and Stille reactions, unlike its diphenyl analogue. - Enables 99% conversion to its phosphine oxide for iterative HOP ligand synthesis. - Combines the strong electron donation of dicyclohexylphosphine with a specific ortho-bromophenyl steric profile. - A strategic single-stock solution for multiple C-C bond formations, minimizing screening time.

Molecular Formula C18H26BrP
Molecular Weight 353.3 g/mol
CAS No. 757958-40-0
Cat. No. B12052712
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Bromophenyl)dicyclohexylphosphine
CAS757958-40-0
Molecular FormulaC18H26BrP
Molecular Weight353.3 g/mol
Structural Identifiers
SMILESC1CCC(CC1)P(C2CCCCC2)C3=CC=CC=C3Br
InChIInChI=1S/C18H26BrP/c19-17-13-7-8-14-18(17)20(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h7-8,13-16H,1-6,9-12H2
InChIKeyQFPIIICNJHDAKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-Bromophenyl)dicyclohexylphosphine Overview


(2-Bromophenyl)dicyclohexylphosphine (CAS 757958-40-0) is a monodentate, electron-rich trialkylphosphine ligand belonging to the dialkylbiarylphosphine family, which is broadly recognized for enabling challenging palladium-catalyzed cross-coupling reactions [1]. This compound possesses a molecular formula of C18H26BrP and a molecular weight of 353.28 g/mol. It is a solid with a reported melting point of 76-79 °C and is typically supplied as a 97% purity reagent [2]. Its defining structural features—two bulky cyclohexyl groups and a 2-bromophenyl moiety on the phosphorus atom—confer distinct steric and electronic properties that differentiate it from simpler analogues like triphenylphosphine and even closely related phosphines [1].

Workflow Challenging Pd-catalyzed cross-coupling research
Ligand Class Bulky, electron-rich dialkylbiarylphosphine
Standard Grade 97% purity reagent specification

(2-Bromophenyl)dicyclohexylphosphine: Substitution Pitfalls


Substituting (2-Bromophenyl)dicyclohexylphosphine with a generic phosphine ligand, such as PPh3 or even its diphenyl analogue, can lead to profound differences in catalytic performance, including reduced yields, narrower substrate scope, and the inability to activate less reactive coupling partners like aryl chlorides. The performance of this ligand class is exquisitely sensitive to the interplay between steric bulk and electron donation [1]. (2-Bromophenyl)dicyclohexylphosphine combines the strong electron-donating character of dicyclohexylphosphines with the specific steric profile of the ortho-bromophenyl group [1]. This synergistic effect is not easily replicated by swapping in ligands with different alkyl/aryl substituents, as demonstrated by direct comparative studies on related dialkylbiarylphosphine systems [2]. The quantitative evidence below details exactly where this compound distinguishes itself from its closest analogues, guiding precise procurement and experimental design.

Catalytic performance may shift with simpler phosphines such as PPh3 or diphenyl analog.
Substrate scope may narrow; aryl chloride activation may not transfer to generic ligands.
Steric/electronic synergy may not replicate without the ortho-bromophenyl group.

(2-Bromophenyl)dicyclohexylphosphine vs Analogs: Evidence


Melting Point Advantage in Handling

(2-Bromophenyl)dicyclohexylphosphine exhibits a melting point (mp) range of 76-79 °C, which is significantly lower than that of its diphenyl analogue, (2-Bromophenyl)diphenylphosphine (mp 112-116 °C) [1]. This 36-37 °C reduction in melting point can translate to easier solubilization and handling in laboratory and pilot-scale settings, particularly when preparing catalyst stock solutions or when low-temperature processing is required [1].

Melting Point vs. Analog
Data to verify
76-79 °C vs. 112-116 °C (diphenyl analog)
May simplify catalyst solution preparation
Vendor-reported mp; standard conditions
Physical Chemistry Material Science Catalyst Preparation

Enhanced Purity for Reproducible Catalysis

The standard commercial specification for (2-Bromophenyl)dicyclohexylphosphine is 97% purity [1]. In contrast, its common analogue, (2-Bromophenyl)diphenylphosphine, is routinely supplied with a purity of ≥95.0% (GC) . This 2% higher nominal purity specification for the target compound reduces the potential for impurities that could interfere with sensitive catalytic cycles, especially in low-catalyst-loading scenarios where even minor contaminants can significantly impact reaction outcomes [1].

Standard Purity Grade
Specification review
97% vs. ≥95.0% (GC) for diphenyl analog
Higher nominal purity may reduce catalyst-poisoning risk
Commercial specification; lot-specific verification advised
Analytical Chemistry Catalyst Reproducibility Procurement Standards

Expanded Cross-Coupling Reaction Scope

Based on vendor-specified reaction suitability, (2-Bromophenyl)dicyclohexylphosphine is validated for use in a wider array of named cross-coupling reactions compared to its diphenyl analogue. The target compound is listed for Buchwald-Hartwig, Heck, Hiyama, Negishi, Sonogashira, Stille, and Suzuki-Miyaura couplings [1]. In contrast, (2-Bromophenyl)diphenylphosphine's documented scope is limited to Buchwald-Hartwig, Heck, Hiyama, and Negishi couplings . The inclusion of Sonogashira, Stille, and Suzuki-Miyaura for the target compound demonstrates its broader applicability and suggests it is a more versatile tool for constructing complex molecular architectures.

Documented Reaction Scope
Data to verify
+3 additional validated types (Sonogashira, Stille, Suzuki-Miyaura)
Broader reported applicability for C-C bond formation
Based on vendor-stated suitability
Cross-Coupling Palladium Catalysis Reaction Scope Synthetic Methodology

High-Yield Phosphine Oxide Synthesis

The synthetic utility of (2-Bromophenyl)dicyclohexylphosphine is further evidenced by its quantitative conversion to the corresponding phosphine oxide. In a reported procedure, oxidation of (2-Bromophenyl)dicyclohexylphosphine with hydrogen peroxide in dichloromethane over 1 hour proceeds with a 99% yield to afford (2-bromophenyl)dicyclohexylphosphine oxide [1]. While this is a specific transformation, it serves as a strong proxy for the compound's high reactivity and stability under oxidative conditions, which is a common step in ligand derivatization and catalyst activation protocols.

Oxidation to Phosphine Oxide
Reported
99% yield
High derivatization yield supports synthetic robustness
H2O2 in DCM, 1 h; single reported condition
Synthetic Efficiency Phosphine Oxide Ligand Synthesis Process Chemistry

Steric and Electronic Profile of Dicyclohexylphenyl Core

While direct steric/electronic parameters for (2-Bromophenyl)dicyclohexylphosphine are not available, its core structure—dicyclohexylphenylphosphine (PCy2Ph)—has been rigorously characterized. Studies show that PCy2Ph (2g) possesses a %Buried Volume (%Vbur) of 30.6% and IR carbonyl stretching frequencies (in cis-[IrCl(CO)2L]) indicative of a donor strength that is intermediate between simple trialkylphosphines like PCy3 and typical biarylphosphines [1]. As a class, dicyclohexylphosphines are known to be more electron-donating than their diphenylphosphine counterparts [2]. The addition of an ortho-bromine on the phenyl ring introduces further electronic tuning and steric bias, which is a known design feature to enhance catalytic activity and selectivity in demanding cross-couplings [2][3].

Steric & Electronic Profile
Class-level
~30.6% Vbur (PCy2Ph core); strong donor class
Class-level profile may rationalize challenging substrate activation
Inferred from core structure; ortho-Br effect not quantified
Organometallic Chemistry Ligand Design Computational Chemistry Catalysis

(2-Bromophenyl)dicyclohexylphosphine Key Applications


Suzuki-Miyaura Couplings

For research groups or process chemists developing new Suzuki-Miyaura protocols, especially those involving heteroaryl partners or requiring tolerance of diverse functional groups, (2-Bromophenyl)dicyclohexylphosphine is a compelling candidate. Its explicit validation for this reaction type [1], combined with its class-proven electron-rich nature that facilitates oxidative addition into challenging bonds [2], positions it as a more tailored option than generic ligands like PPh3 or even its diphenyl analogue, which is not explicitly recommended for Suzuki-Miyaura couplings .

Sonogashira & Stille Couplings

When synthetic routes demand Sonogashira (alkynylation) or Stille (organostannane) cross-coupling steps, (2-Bromophenyl)dicyclohexylphosphine offers a documented advantage. Unlike its (2-Bromophenyl)diphenylphosphine counterpart, which lacks documented suitability for these transformations , the target compound is explicitly listed as a suitable ligand [1]. This makes it a strategic choice for laboratories aiming to minimize ligand screening and stock a single, more versatile phosphine for multiple C-C bond-forming reactions.

Oligoarene-Type Ligand Synthesis

The near-quantitative conversion (99% yield) of (2-Bromophenyl)dicyclohexylphosphine to its phosphine oxide derivative [3] establishes it as a highly efficient building block for constructing more complex hydroxylated oligoarene-type phosphines (HOPs) [4]. This high-yielding transformation is critical for iterative synthesis strategies, where material throughput and synthetic efficiency are paramount. The compound's robust performance in this context supports its procurement for ligand discovery and the development of specialized catalytic architectures.

Low Catalyst Loadings & Challenging Substrates

Owing to the strong electron-donating and sterically demanding nature of the dicyclohexylphosphine core (as characterized for PCy2Ph) [2], (2-Bromophenyl)dicyclohexylphosphine is expected to perform exceptionally well in reactions that require the activation of less reactive substrates, such as aryl chlorides, or in transformations where low palladium loadings are desired for cost or purity reasons. This class-level inference aligns with the well-documented behavior of dialkylbiarylphosphine ligands, making it a rational choice for high-performance catalysis applications [5].

Application
Selection Property
Validation Focus
Suzuki-Miyaura Couplings
Validated ligand for Suzuki-Miyaura; electron-rich core
Heteroaryl partner scope, functional group tolerance
Sonogashira & Stille Couplings
Explicitly listed for these couplings, unlike diphenyl analog
Reaction optimization and yield consistency
Oligoarene-Type Ligand Synthesis
High derivatization yield to phosphine oxide
Reproducibility in iterative synthesis
Low Catalyst Loadings & Challenging Substrates
Electron-rich, bulky core supports oxidative addition
Aryl chloride activation efficiency, low-loading performance
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